10-Hydroxy-9-phenanthrenecarbonitrile

Overview

Description

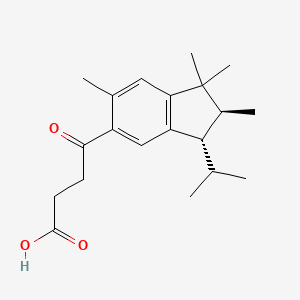

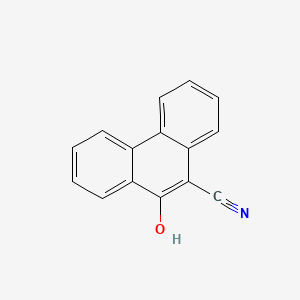

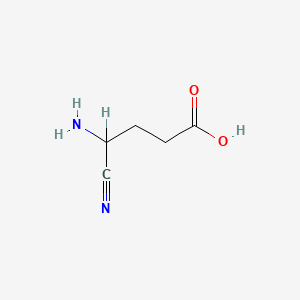

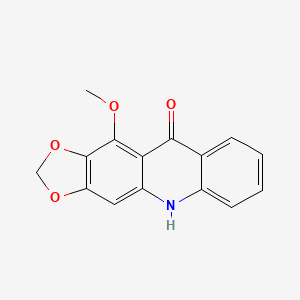

10-Hydroxy-9-phenanthrenecarbonitrile is a chemical compound . Its molecular formula is C15H9NO . The average mass is 219.238 Da and the monoisotopic mass is 219.068420 Da .

Synthesis Analysis

A new method for the synthesis of this compound derivatives has been reported . The reaction of diphenides with potassium cyanide in dimethyl sulfoxide was found to give 10-hydroxy-9-phenanthrenecarbonitriles in a reasonable yield via the intramolecular recyclization of a ring-opened intermediate .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C15H9NO . The molecule has a mass of 219.238 g·mol −1 . The heat of formation is 168.2 ± 16.7 kJ·mol −1 and the dipole moment is 4.09 ± 1.08 D .Chemical Reactions Analysis

The reaction of diphenides with potassium cyanide in dimethyl sulfoxide gives 10-hydroxy-9-phenanthrenecarbonitriles . This reaction occurs via the intramolecular recyclization of a ring-opened intermediate .Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H9NO . The average mass is 219.238 Da and the monoisotopic mass is 219.068420 Da .Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

- Atmospheric Reactions and Environmental Impact : 10-Hydroxy-9-phenanthrenecarbonitrile derivatives, like phenanthrene, participate in atmospheric reactions. Phenanthrene reacts with radicals such as hydroxyl and nitrate radicals, forming compounds like 9,10-phenanthrenequinone. These reactions are significant in understanding the environmental impact and toxicity of these compounds in the atmosphere (Wang, Atkinson, & Arey, 2007).

Biochemical Metabolism

- Metabolism in Biological Systems : Research on similar compounds, such as 9,10-epoxy-9,10-dihydrophenanthrene, provides insight into how these hydrocarbons are metabolized in living organisms. They undergo various transformations, including conversion into dihydroxy compounds and conjugation with other biological molecules (Boyland & Sims, 1965).

Luminescent Properties in Solid State

- Luminescent Properties : Phenanthrene derivatives, including phenanthrene-9,10-dicarbonitriles, exhibit distinct luminescent behaviors in solid state, influenced by aggregation patterns and molecular interactions. These properties are crucial for developing materials with specific optical and electronic applications (Afanasenko et al., 2020).

Synthetic Chemistry Applications

- Synthesis of Phenanthrenes : The derivatives of phenanthrenes, such as 10-aryl-9-hydroxyphenanthrenes, are synthesized through various chemical reactions, providing avenues for the development of new organic compounds with potential applications in materials science and pharmaceuticals (Tempesti, Pierini, & Baumgartner, 2005).

Biodegradation and Environmental Remediation

- Biodegradation in Environmental Remediation : Studies on the biodegradation of phenanthrene by fungi like Phomopsis liquidambari reveal pathways for the microbial breakdown of polycyclic aromatic hydrocarbons, which is essential for environmental remediation strategies (Fu et al., 2018).

Atmospheric Reaction Mechanisms

- Mechanisms of Atmospheric Reactions : Theoretical investigations into the reactions of phenanthrene with NO3 radicals help in understanding the atmospheric fate of these compounds, including the formation of various oxidized products with potential health impacts (Zhao et al., 2017).

Radical Chemistry

- Radical Chemistry in Hydrocarbon Conversion : The study of reactions like the radical decarboxylation of phenanthrene derivatives contributes to our understanding of hydrocarbon conversion processes, essential in synthetic chemistry and material sciences (Barton et al., 1980).

Fungal Metabolism

- Fungal Oxidation of Phenanthrene : Research on fungi such as Streptomyces flavovirens metabolizing phenanthrene provides insights into the microbial degradation pathways of aromatic hydrocarbons, relevant for both environmental and pharmaceutical research (Sutherland et al., 2004).

Electrochemical Studies

- Electrochemical Properties : The electro-oxidation studies of related compounds like 9,10-diphenylanthracene inform the development of electrochemical sensors and devices, expanding the applications of polycyclic aromatic hydrocarbons in technology (Peover & White, 1967).

Photodegradation Studies

- Photodegradation of PAHs : The study of the photodegradation of compounds like 9,10-phenanthrenequinone provides important insights into the environmental fate and degradation pathways of polycyclic aromatic hydrocarbons, crucial for understanding their long-term environmental impacts (Matsuzawa, 2000).

Future Directions

Phenanthridinones, which include 10-Hydroxy-9-phenanthrenecarbonitrile, are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals . They display a wide range of pharmacological actions, which has evoked interest in the domains of organic synthesis and medicinal chemistry to develop new synthetic methodologies, as well as novel compounds of pharmaceutical interest .

Properties

IUPAC Name |

10-hydroxyphenanthrene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO/c16-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)15(14)17/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCXGIQTDMNYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188567 | |

| Record name | 10-Hydroxy-9-phenanthrenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35061-93-9 | |

| Record name | 10-Hydroxy-9-phenanthrenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035061939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxy-9-phenanthrenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate](/img/structure/B1216117.png)